molecular formula C13H27NS B13269365 N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

Cat. No.: B13269365
M. Wt: 229.43 g/mol
InChI Key: BNDXSNFFBQOZET-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
  • N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine

Comparison: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is unique due to its specific steric hindrance, which provides distinct chemical reactivity and selectivity compared to similar compounds. For instance, Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine has a similar steric profile but differs in its electronic properties due to the presence of additional phenyl groups . N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine, on the other hand, has a different sulfur-containing ring structure, which affects its reactivity and applications .

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

InChI

InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3

InChI Key

BNDXSNFFBQOZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1CCSCC1

Origin of Product

United States

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